molecular formula C20H30N2O3 B6703262 N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-2-(3-phenylcyclobutyl)acetamide

N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-2-(3-phenylcyclobutyl)acetamide

Cat. No.: B6703262
M. Wt: 346.5 g/mol
InChI Key: FZJBFZFKGWSDNP-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-2-(3-phenylcyclobutyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a morpholine ring, a phenylcyclobutyl group, and an acetamide moiety

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-2-(3-phenylcyclobutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-20(24,15-22-7-9-25-10-8-22)14-21-19(23)13-16-11-18(12-16)17-5-3-2-4-6-17/h2-6,16,18,24H,7-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJBFZFKGWSDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1CC(C1)C2=CC=CC=C2)(CN3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-2-(3-phenylcyclobutyl)acetamide typically involves multiple steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with an appropriate alkylating agent under basic conditions.

    Introduction of the Phenylcyclobutyl Group: This step may involve the reaction of a cyclobutyl halide with a phenyl Grignard reagent or through a Friedel-Crafts alkylation.

    Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

    Reduction: The acetamide group can be reduced to an amine under appropriate conditions.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-2-(3-phenylcyclobutyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-methyl-3-morpholin-4-ylpropyl)-2-(3-phenylcyclobutyl)acetamide: can be compared to other acetamide derivatives with similar structural features.

    Morpholine derivatives: Compounds with a morpholine ring are often studied for their pharmacological properties.

    Phenylcyclobutyl derivatives: These compounds are of interest due to their unique structural properties and potential biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

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